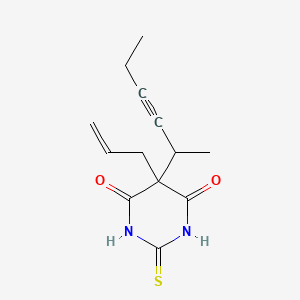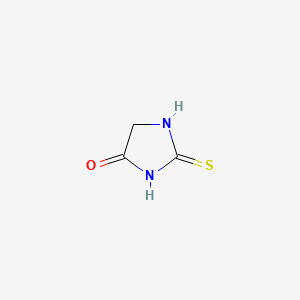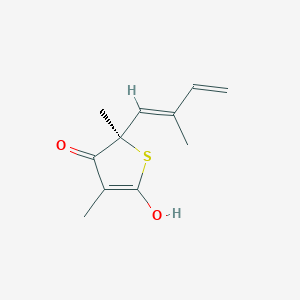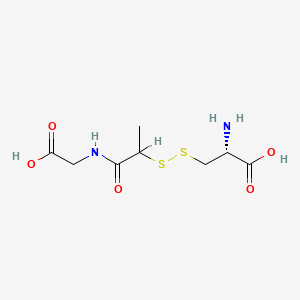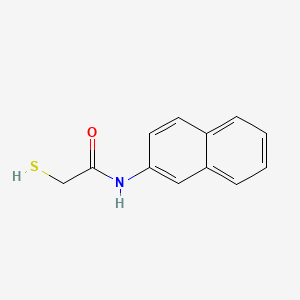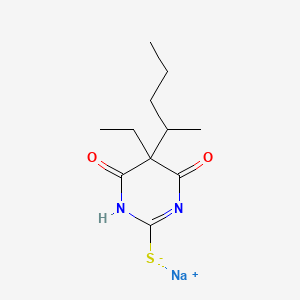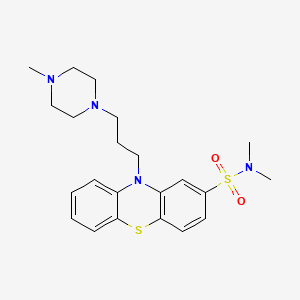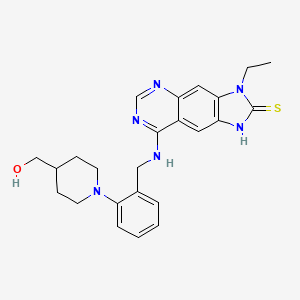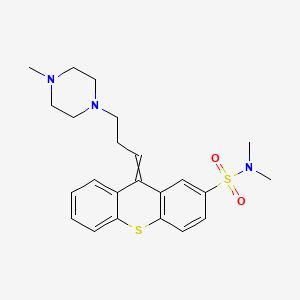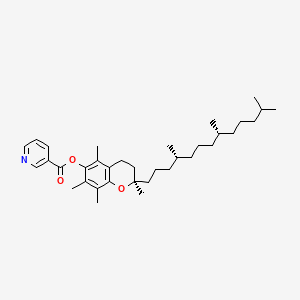
ビタミンEニコチネート
概要
説明
Vitamin E Nicotinate is an ester of tocopherol (vitamin E) and nicotinic acid . It has antioxidant and vasodilatory properties .
Synthesis Analysis
Vitamin E Nicotinate can be chemically synthesized . A method for synthesizing Vitamin E Nicotinate involves adding nicotinic acid in an organic solvent, adding triphosgene and tocopherol, dropwise adding triethylamine, and after the dropwise adding, continuing to react completely .Molecular Structure Analysis
The molecular structure of Vitamin E Nicotinate is comprised of a chromanol ring with a side chain located at the C2 position . The molecular formula is C35H53NO3 .Chemical Reactions Analysis
Vitamin E Nicotinate has been found to promote anti-inflammatory signals . It has been suggested that Vitamin E Nicotinate functions independently from simply serving as a source of active vitamin E .Physical And Chemical Properties Analysis
Vitamin E Nicotinate is a lipid-soluble substance . Its molecular weight is 535.8 , and it has a melting point of approximately 38 °C .科学的研究の応用
抗酸化作用
ビタミンEニコチネートは、2つのビタミン、トコフェロール(ビタミンE)とナイアシン(ビタミンB3)のエステルです。 ビタミンEは、クロマノール環のヒドロキシル基を介して強力な抗酸化作用を発揮します . この抗酸化作用は、酸化ストレスに対抗するのに役立ち、さまざまな健康状態に有益です .
抗炎症作用
研究によると、ビタミンEニコチネートは抗炎症シグナルを促進することが示されています . ビタミンEニコチネートで処理された細胞は、抗炎症作用を持つ分子のレベルが有意に高くなっていました . これは、ビタミンEニコチネートが、直接的なフリーラジカル捕捉効果とは異なるメカニズムによる抗炎症分子としての新しい生物学的機能を持っていることを示唆しています .
心臓保護作用
ラットの心臓組織ではビタミンEニコチネートが検出され、そのレベルは心不全の心臓では30倍低くなっていました . これは、ビタミンEニコチネートが心臓の健康に役割を果たしており、心臓保護作用を持つ可能性があることを示唆しています .
神経保護作用
ビタミンEニコチネートの抗酸化作用と抗炎症作用は、神経保護にも貢献する可能性があります . 酸化ストレスと炎症に対抗することで、神経細胞を損傷から保護する可能性があります。
皮膚の健康
ビタミンEは、皮膚の健康に良いことで知られており、ビタミンEニコチネートはビタミンEの一種として、皮膚の健康にも貢献する可能性があります . その抗酸化作用は、フリーラジカルによる損傷から皮膚を保護するのに役立ちます。
細胞シグナル伝達における潜在的な役割
ビタミンEニコチネートは、細胞シグナル伝達を引き起こすことが判明しています . さまざまな主要な脂肪酸アミドを効果的にアップレギュレートし、ミトゲン活性化タンパク質キナーゼを活性化しました . これは、ビタミンEニコチネートが、さまざまな生物学的機能に不可欠な細胞シグナル伝達に役割を果たしている可能性があることを示唆しています。
作用機序
Vitamin E Nicotinate, also known as Tocopherol Nicotinate, is an ester of two vitamins: tocopherol (vitamin E) and niacin (vitamin B3) . It has been studied for its potential biological functions and effects .
Target of Action
Studies suggest that it may interact with extracellular signal-regulated kinase (erk), which serves as an anti-inflammatory signal .
Mode of Action
It is known to have antioxidant and vasodilatory properties .
Biochemical Pathways
Vitamin E Nicotinate appears to influence various biochemical pathways. In a study, cells treated with Vitamin E Nicotinate had significantly higher levels of molecules with anti-inflammatory properties including anandamide, virodhamine, palmitamide, oleamide, and oleoylethanolamide .
Pharmacokinetics
It is known that the compound is formed in the biological system . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The results of Vitamin E Nicotinate’s action are still being explored. It has been suggested that it may have a new biological function as an anti-inflammatory molecule through non-direct free radical scavenging effects . It also appears to upregulate various primary fatty acid amides .
Action Environment
It is known that the level of vitamin e nicotinate is dramatically decreased in heart failure, indicating the possible biological importance of this vitamin e ester .
Safety and Hazards
将来の方向性
Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Vitamin E Nicotinate continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .
特性
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCTZZBYHQMQJ-AZAGJHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046396, DTXSID401019802 | |
| Record name | DL-alpha Tocopheryl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-alpha-Tocopherol nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51898-34-1, 43119-47-7, 16676-75-8 | |
| Record name | rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51898-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherol nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43119-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherol nicotinate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043119477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Tocopherol nicotinate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051898341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocopheryl nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DL-alpha Tocopheryl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-alpha-Tocopherol nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R-[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCOPHERYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI1J5UCY5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-TOCOPHEROL NICOTINATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCP2FMP7I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does vitamin E nicotinate function solely as a source of vitamin E?
A1: Research suggests TN might possess biological functions beyond simply acting as a vitamin E precursor. [, , ] Studies show that its levels decrease in specific disease states, unlike other forms of vitamin E. [, ] Additionally, TN elicits distinct cellular responses compared to providing vitamin E and niacin separately. [, ]
Q2: What cellular signaling pathways are activated by vitamin E nicotinate?
A2: TN has been shown to activate mitogen-activated protein kinases (MAPKs) in human vascular smooth muscle cells. [] This activation is not observed when cells are treated with vitamin E and niacin individually. []
Q3: How does vitamin E nicotinate impact the production of fatty acid amides?
A3: Treatment with TN significantly increases the levels of several primary fatty acid amides, including anandamide, virodhamine, and palmitamide, in human vascular smooth muscle cells. [] This effect is not replicated by administering vitamin E and niacin separately. []
Q4: What is the molecular formula and weight of vitamin E nicotinate?
A4: The molecular formula for α-tocopherol nicotinate is C35H51NO3, and its molecular weight is 533.8 g/mol.
Q5: Is there spectroscopic data available for vitamin E nicotinate?
A5: While the provided abstracts do not delve into detailed spectroscopic data, research mentions UV absorption at 264 nm used for detection in HPLC analysis. [, ] Further research is needed for comprehensive spectroscopic characterization.
Q6: Can vitamin E nicotinate be incorporated into different formulations?
A6: Yes, research highlights successful incorporation of TN into various formulations, including granules, [, ] self-emulsifying drug delivery systems (SEDDS), [] and dry emulsions for enhanced delivery. []
Q7: Does vitamin E nicotinate exhibit catalytic properties?
A7: The provided research primarily focuses on TN's biological activities and doesn't indicate inherent catalytic properties. Its role seems more aligned with influencing biological pathways rather than directly catalyzing reactions.
Q8: Have computational methods been employed to study vitamin E nicotinate?
A8: Yes, computational simulations were used to analyze the binding interactions of molecularly imprinted polymers designed for specific recognition of vitamin E succinate, tocopherol, and tocopherol nicotinate. [] These simulations provided insights into the binding mechanisms and selectivity of these polymers.
Q9: How does the ester linkage in vitamin E nicotinate affect its activity?
A9: Research suggests that the intact structure of TN, specifically the ester linkage between vitamin E and niacin, is crucial for its unique biological activity. [, ] Studies show distinct effects of TN compared to separate administration of vitamin E and niacin, indicating the importance of the intact ester. [, ]
Q10: What is the bioavailability of vitamin E nicotinate?
A10: Research indicates that bioavailability of TN is influenced by factors such as formulation and administration route. Studies in sheep comparing oral and intraperitoneal administration of TN and vitamin E acetate showed differences in absorption and tissue uptake. []
Q11: What is the pharmacokinetic profile of vitamin E nicotinate in humans?
A11: Studies in healthy volunteers show that TN exhibits a two-compartment pharmacokinetic model after oral administration. [, ] Key parameters include a Tmax of 4.4-5.1 hours, a Cmax of 0.46-1094.6 µg/mL (depending on the dose and study), and a half-life (T1/2) of 6.5-8 hours. [, ]
Q12: What are the therapeutic effects of vitamin E nicotinate observed in preclinical models?
A12: In a rat model of pulmonary arterial hypertension, TN levels were significantly reduced in failing right ventricles. [, ] Additionally, studies in a hypertensive rabbit model demonstrate that TN improved chorioretinal blood flow, suggesting potential benefits for ophthalmic circulation. []
Q13: What are the clinical applications of vitamin E nicotinate?
A13: Clinical studies suggest potential benefits of TN in various conditions. These include:
- Diabetic retinopathy: Improved blood rheology and retinal capillary blood flow [, ]
- Coronary artery disease: Management of dyslipidemia [, ]
- Hyperlipidemia: Improved lipid profiles []
- Vitiligo: Potential for repigmentation when combined with other therapies []
- Male infertility: Improved sperm parameters in patients with varicocele when combined with Keishibukuryogan (a traditional Japanese herbal medicine) []
- Sudden sensorineural hearing loss: Potential improvement in hearing when used alongside conventional treatments []
- Endometrial thinning: Potential for endometrial recovery and successful pregnancy in women with diffuse leiomyomatosis of the uterus []
Q14: What is the safety profile of vitamin E nicotinate?
A14: While generally considered safe, more research is needed to fully elucidate the long-term effects and potential toxicity of TN. []
Q15: Can drug delivery strategies enhance the therapeutic potential of vitamin E nicotinate?
A15: Research indicates that optimizing drug delivery systems can significantly impact TN's efficacy. Studies exploring self-emulsifying preparations [] and dry emulsions [] highlight the potential of improving TN's delivery and therapeutic outcomes.
Q16: Are there specific biomarkers associated with vitamin E nicotinate activity?
A16: While the provided abstracts don't pinpoint specific biomarkers for TN activity, research suggests a link between decreased TN levels and oxidative stress in disease states like heart failure. [, ] This points towards potential use of TN levels as a biomarker, warranting further investigation.
Q17: What analytical techniques are commonly employed to study vitamin E nicotinate?
A17: High-performance liquid chromatography (HPLC) is frequently used for determining TN levels in various matrices, including plasma, [, , ] heart tissues, [] and cell cultures. [] Dynamic light scattering techniques are also applied to evaluate particle size and distribution in TN submicroemulsions. []
Q18: Are the analytical methods used for vitamin E nicotinate analysis validated?
A18: Research emphasizes the validation of HPLC methods for TN quantification. [, , ] These validations ensure accuracy, precision, and specificity of the analytical data.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




